Cas no 136612-95-8 (1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI))

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) structure
136612-95-8 structure
Nom du produit:1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
Numéro CAS:136612-95-8
Le MF:C27H24
Mégawatts:348.479467391968
CID:6626854

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI)
    • Piscine à noyau: 1S/C27H24/c1-19-10-4-7-13-23(19)22-16-17-26(24-14-8-5-11-20(24)2)27(18-22)25-15-9-6-12-21(25)3/h4-18H,1-3H3
    • La clé Inchi: WVEKRMFWDWCZHP-UHFFFAOYSA-N
    • Sourire: C1(C2=CC=C(C3=CC=CC=C3C)C=C2C2=CC=CC=C2C)=CC=CC=C1C

Propriétés expérimentales

  • Dense: 1.043±0.06 g/cm3(Predicted)
  • Point d'ébullition: 452.5±40.0 °C(Predicted)

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Bis[μ-[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]]bis[1,1,1-trimethyl-N-(tr… Solvents: Toluene ;  20 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
Référence
Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants
Brenna, Davide; et al, Angewandte Chemie, 2017, 56(29), 8451-8454

Méthode de production 2

Conditions de réaction
1.1 Reagents: Silicon tetrachloride Catalysts: Dysprosium iodide (DyI2) Solvents: 1,2-Dimethoxyethane ;  3 d, 70 °C
Référence
DyI2 initiated mild and highly selective silyl radical-catalyzed cyclotrimerization of terminal alkynes and polymerization of MMA
Zhu, Zhenyu; et al, Chemical Communications (Cambridge, 2006, (19), 2066-2068

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  8 h, 80 °C
Référence
A practical ruthenium based catalytic system bearing a switchable selectivity between the dimerization and cyclotrimerization reactions of alkynes
Ozturk, Bengi Ozgun; et al, Applied Catalysis, 2012, 433, 433-434

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Zinc ,  1,4-Bis(diphenylphosphino)butane ,  Bis(triphenylphosphine)nickel dichloride Solvents: Acetonitrile ;  7 min, 80 °C
1.2 Solvents: Acetonitrile ;  25 °C; 12 h, 25 °C
Référence
Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(II)/bidentate P-ligand/Zn system with ZnI2 as an additive
Fan, Jiang-Tao; et al, Organic Chemistry Frontiers, 2022, 9(9), 2357-2367

Méthode de production 5

Conditions de réaction
1.1 Catalysts: stereoisomer of Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl… ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Toluene ;  1 h, 1 atm, 80 °C
Référence
A ruthenium-based catalytic system with switchable selectivity between cyclotrimerization and enyne metathesis/Diels-Alder reactions of terminal alkynes
Karabulut, Solmaz; et al, Catalysis Communications, 2013, 41, 12-16

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Raw materials

1,1':2',1''-Terphenyl, 2,2''-dimethyl-4'-(2-methylphenyl)- (9CI) Preparation Products

Fournisseurs recommandés
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan brilliant Technology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan brilliant Technology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.